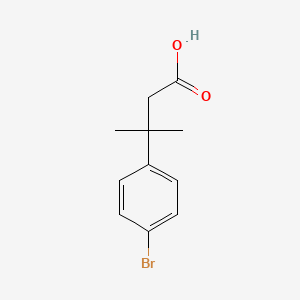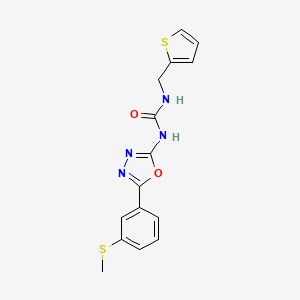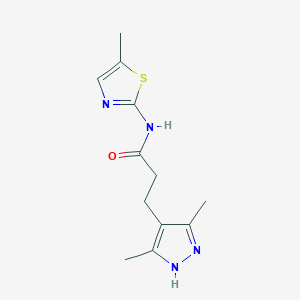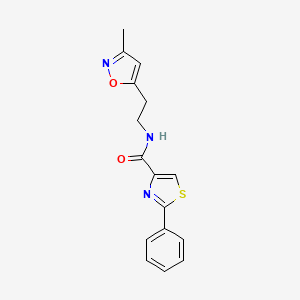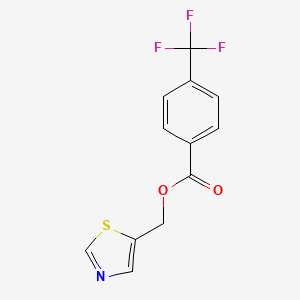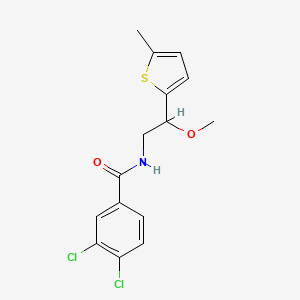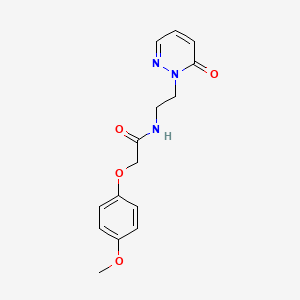
2-(4-methoxyphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by researchers at Merck Sharp & Dohme and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
科学的研究の応用
Antinociceptive Activity
Research on derivatives of 3(2H)-pyridazinone, closely related to 2-(4-methoxyphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide, has shown significant antinociceptive activities. Compounds in this category were found to be more potent than aspirin in modified Koster's Test in mice. These findings suggest potential applications in pain management and treatment (Doğruer et al., 2000).
Radical Scavenging Activity
A study on nitrogen-containing bromophenols, which include compounds structurally related to 2-(4-methoxyphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide, revealed potent scavenging activity against DPPH radicals. These compounds have potential applications as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).
PTP1B Inhibitory Activity
2-(4-methoxyphenyl) ethyl] acetamide derivatives have been evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). These compounds showed promising results in both in vitro and in vivo screenings, suggesting their application in antidiabetic therapies (Saxena et al., 2009).
Anti-inflammatory Agents
The synthesis and characterization of 2, 5-disubstituted-1, 3, 4-oxadiazoles, including acetamide derivatives, have demonstrated potential anti-inflammatory activity. This research suggests the application of such compounds in treating inflammation-related conditions (Ilango et al., 2009).
Herbicide Metabolism Studies
The metabolism of chloroacetamide herbicides and their derivatives, which are structurally related to the compound , was studied in human and rat liver microsomes. Understanding the metabolic pathways of these compounds can aid in assessing their environmental impact and safety (Coleman et al., 2000).
Catalytic Oxidation Applications
Molybdenum(VI) complexes, including those with acetamide ligands, have been studied for their role as catalysts in the oxidation of primary alcohols and hydrocarbons. These findings indicate potential industrial applications in chemical synthesis and environmental remediation (Ghorbanloo & Alamooti, 2017).
特性
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-21-12-4-6-13(7-5-12)22-11-14(19)16-9-10-18-15(20)3-2-8-17-18/h2-8H,9-11H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFIJVCNUCAWMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

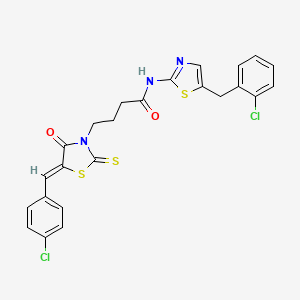
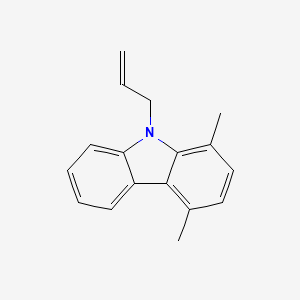
methanone](/img/structure/B2405746.png)
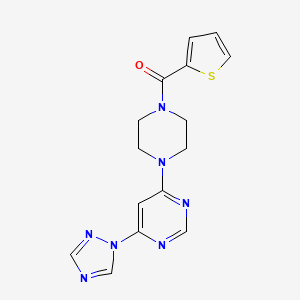
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2405750.png)
![7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2405751.png)
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2405752.png)
![N-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2405754.png)
